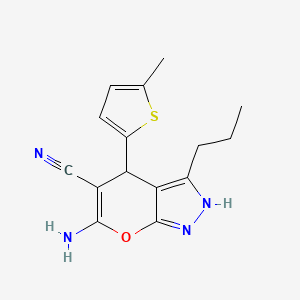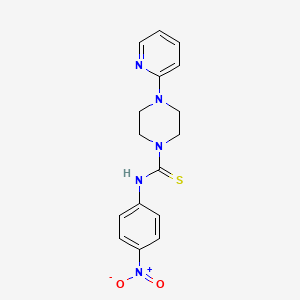![molecular formula C17H18N2O6 B3962761 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
概要
説明
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrazine and catalytic hydrogenation conditions.
Substitution: Reagents such as alkyl halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the spirocyclic compound can be obtained.
科学的研究の応用
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s chemical properties make it useful in developing new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .
類似化合物との比較
Similar Compounds
Uniqueness
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of a spirocyclic structure and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
3-[(2-methyl-4-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11-9-12(19(22)23)5-6-14(11)18-10-13-15(20)24-17(25-16(13)21)7-3-2-4-8-17/h5-6,9-10,18H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEODWYTXYBHQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE](/img/structure/B3962682.png)
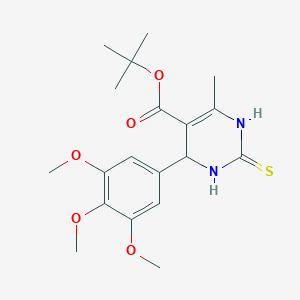
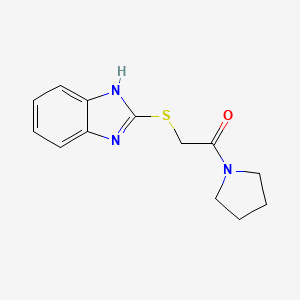
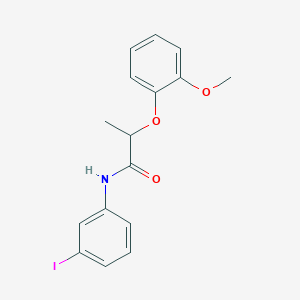
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3962696.png)
![13-tert-butyl-7-methyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B3962702.png)
![5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3962707.png)
![dibutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3962721.png)
![diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962730.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)
![5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3962749.png)

